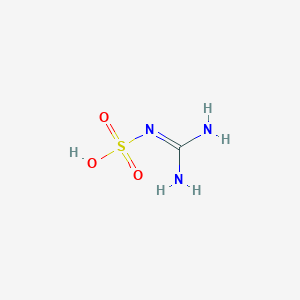
Sulphoguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulphoguanidine, also known as sulfaguanidine, is a sulfonamide antimicrobial compound. It is a guanidine derivative of sulfanilamide and is primarily used in veterinary medicine. This compound is poorly absorbed from the gut, making it suitable for the treatment of bacillary dysentery and other enteric infections .
Preparation Methods
Sulphoguanidine can be synthesized through various methods. One common method involves the reaction of guanidine nitrate with N-acetylsulfanilyl chloride. The process includes the following steps :
- Preparation of guanidine nitrate by adding ammonium nitrate and dicyandiamide, followed by heating and passing ammonia.
- Preparation of chlorosulfonic acid by reacting concentrated sulphuric acid with hydrogen chloride gas.
- Reaction of acetanilide with chlorosulfonic acid to form N-acetylsulfanilyl chloride.
- Dissolution of guanidine nitrate in water and reaction with N-acetylsulfanilyl chloride, maintaining pH with liquid caustic soda.
- Cooling the solution to precipitate this compound, followed by filtration and drying.
Another method involves the microwave-enhanced synthesis of this compound using cyanamide and sulphonamide in the presence of acidic alumina or montmorillonite clays .
Chemical Reactions Analysis
Sulphoguanidine undergoes various chemical reactions, including:
Substitution Reactions: this compound can undergo substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Hydrolysis: this compound can be hydrolyzed under acidic or basic conditions to yield sulfanilamide and guanidine derivatives.
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Sulphoguanidine has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its antimicrobial properties and interactions with biological molecules.
Medicine: Investigated for its potential use in treating bacterial infections, particularly in the gastrointestinal tract.
Industry: Utilized in the production of veterinary medicines and other pharmaceutical products
Mechanism of Action
Sulphoguanidine exerts its antimicrobial effects by inhibiting the synthesis of folic acid in bacteria. It competes with para-aminobenzoic acid (PABA) for incorporation into folic acid, thereby disrupting bacterial growth and replication. The molecular targets include enzymes involved in folic acid synthesis, such as dihydropteroate synthase .
Comparison with Similar Compounds
Sulphoguanidine is similar to other sulfonamide compounds, such as:
Sulfanilamide: The parent compound of this compound, used as an antimicrobial agent.
Sulfathiazole: Another sulfonamide with similar antimicrobial properties.
Sulfamethoxazole: A widely used sulfonamide antibiotic.
This compound is unique due to its poor absorption from the gut, making it particularly effective for treating enteric infections .
Properties
Molecular Formula |
CH5N3O3S |
|---|---|
Molecular Weight |
139.14 g/mol |
IUPAC Name |
diaminomethylidenesulfamic acid |
InChI |
InChI=1S/CH5N3O3S/c2-1(3)4-8(5,6)7/h(H4,2,3,4)(H,5,6,7) |
InChI Key |
KTFWVPPPATXYEG-UHFFFAOYSA-N |
Canonical SMILES |
C(=NS(=O)(=O)O)(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



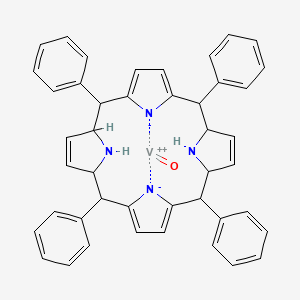
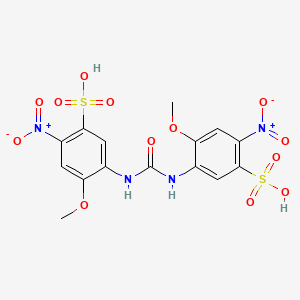
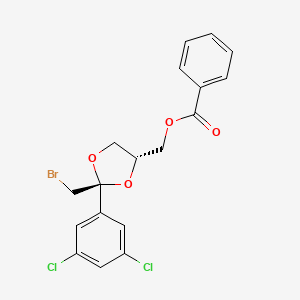

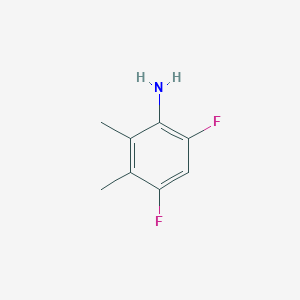
![(1S,2S,5R,7S,9S,10S,14R,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-4,14-dimethyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione](/img/structure/B13405564.png)
![2-Chloro-1-{4-fluoro-2-[(1-methyl-4-piperidinyl)amino]phenyl}ethanone](/img/structure/B13405579.png)
![sodium;(2R,3R,4R,5S,6S)-6-[(2R,3R,4R,5R,6R)-3-acetamido-2-hydroxy-6-(hydroxymethyl)-5-oxidooxysulfonyloxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13405584.png)

![2-[(2S)-6-[[(1S)-1-Ethoxycarbonyl-3-phenyl-propyl]amino]-5-oxo-2-thiophen-2-yl-1,4-thiazepan-4-yl]acetic acid;2-((2S,6R)-6-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)-5-oxo-2-(thiophen-2-yl)-1,4-thiazepan-4-yl)acetic acid](/img/structure/B13405593.png)
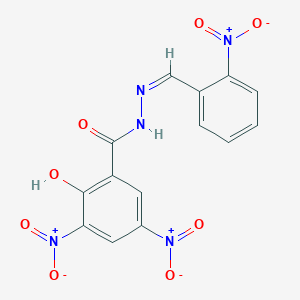
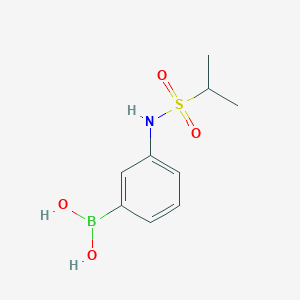
![(3S,4S)-2-(hydroxymethyl)-6-[3-(1-methylpyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-3,4,5-triol;bromide;hydrobromide](/img/structure/B13405607.png)
